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molecular formula C3H9NO<br>CH3NHCH2CH2OH<br>C3H9NO B044016 2-(Methylamino)ethanol CAS No. 109-83-1

2-(Methylamino)ethanol

Cat. No. B044016
M. Wt: 75.11 g/mol
InChI Key: OPKOKAMJFNKNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05734069

Procedure details

1000.0 grams (13.31 moles) of 2-methylaminoethanol was placed in a 3000 milliliter 3-neck flask equipped with a stirrer, a condenser, an addition funnel, and a thermometer. 50.0 grams of distilled water was charged to the flask, and 705.4 grams (13.31 moles) of acrylonitrile was charged to the addition funnel (875.2 ml). The acrylonitrile was added dropwise slowly over 55 minutes, during which time the flask was air-cooled and the contents of the flask increased in temperature to about 75° C. The maximum temperature of the flask contents during the addition of the acrylonitrile was about 81° C. After the addition of acrylonitrile was completed, the flask contents were held at 75° C. while agitation was continued for another 2.75 hours. The contents were then allowed to cool to room temperature. The flask was then heated to 80° C. under 5 mm Hg vacuum, to remove residual water and acrylonitrile. The flask contents then comprised 1697.8 grams of product; GC analysis showed that 96.4% of this was the desired reaction product.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
705.4 g
Type
reactant
Reaction Step Five
Name
Quantity
50 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].[C:6](#[N:9])[CH:7]=[CH2:8]>O>[C:6]([CH2:7][CH2:8][N:2]([CH2:3][CH2:4][OH:5])[CH3:1])#[N:9]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
CNCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Five
Name
Quantity
705.4 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, a condenser, an addition funnel
ADDITION
Type
ADDITION
Details
was charged to the addition funnel (875.2 ml)
TEMPERATURE
Type
TEMPERATURE
Details
was air-cooled
CUSTOM
Type
CUSTOM
Details
was about 81° C
CUSTOM
Type
CUSTOM
Details
were held at 75° C. while agitation
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The flask was then heated to 80° C. under 5 mm Hg vacuum
CUSTOM
Type
CUSTOM
Details
to remove residual water and acrylonitrile
CUSTOM
Type
CUSTOM
Details
reaction product

Outcomes

Product
Details
Reaction Time
2.75 h
Name
Type
Smiles
C(#N)CCN(C)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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